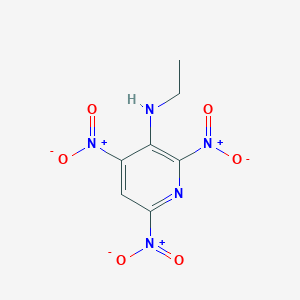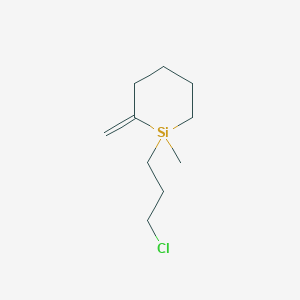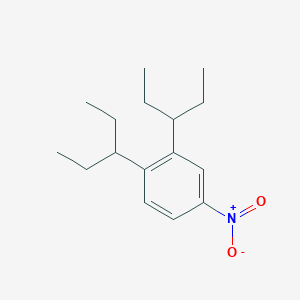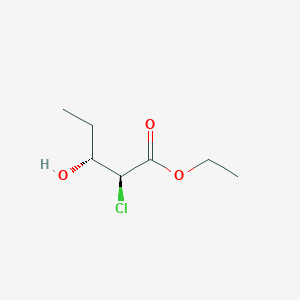
Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound can be scaled up using the aforementioned enzymatic reduction method due to its simplicity, environmental friendliness, and high yield . This method is advantageous for large-scale production as it is easy to operate and has a good industrial application prospect.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted esters.
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the fully reduced alkane.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The stereochemistry of the compound allows it to fit into enzyme active sites, facilitating or inhibiting biochemical reactions. The pathways involved depend on the specific application, whether it is in catalysis or as a pharmaceutical agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry used in biological studies.
(2S,3R)-3-Alkyl/Alkenylglutamates: Compounds with similar synthetic routes and applications in chemistry and biology.
Uniqueness
Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
832110-41-5 |
|---|---|
Molekularformel |
C7H13ClO3 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
ethyl (2S,3R)-2-chloro-3-hydroxypentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
FMQZXQLKFZJTPZ-RITPCOANSA-N |
Isomerische SMILES |
CC[C@H]([C@@H](C(=O)OCC)Cl)O |
Kanonische SMILES |
CCC(C(C(=O)OCC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
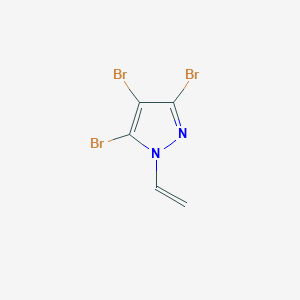
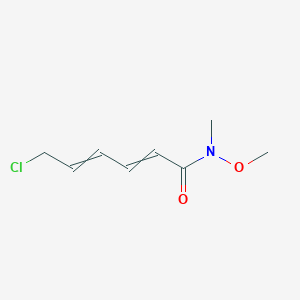
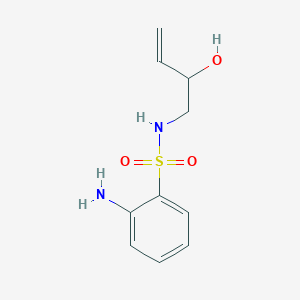
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
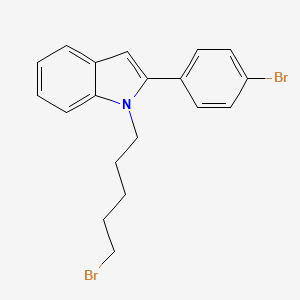
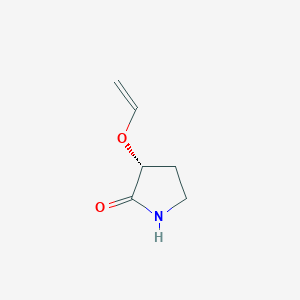
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
